

Piptamine: Comprehensive Protocols for Isolation and Purification

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Compound of Interest

Compound Name: *Piptamine*

Cat. No.: *B1247215*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for the successful isolation and purification of **Piptamine**, a novel fungal tertiary amine with notable antimicrobial properties. The protocols outlined below are compiled from established scientific literature and are intended to guide researchers in obtaining this bioactive compound for further investigation.

Introduction

Piptamine, structurally identified as N-benzyl-N-methylpentadecan-1-amine, is a unique antibiotic compound isolated from the fungus *Piptoporus betulinus* (also known as *Fomitopsis betulina*).^{[1][2]} This tertiary amine has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.^{[1][3][4]} The following sections detail the necessary steps from fungal cultivation to the final purification of **Piptamine**, supported by quantitative data and visual workflows to ensure clarity and reproducibility.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the isolation and purification of **Piptamine**.

Parameter	Value	Source
Molecular Formula	C ₂₃ H ₄₁ N	
Molecular Weight ([M+H] ⁺)	332.3307 (observed), 332.3298 (calculated)	
Starting Material	10 Liters of Piptoporus betulinus Lu 9-1 culture broth	
Final Yield	35 mg of Piptamine (waxy solid)	
TLC Rf Value	0.1	
TLC Mobile Phase	Chloroform/Methanol (9:1, v/v)	

Experimental Protocols

Protocol 1: Cultivation of Piptoporus betulinus Lu 9-1

This protocol describes the submerged culture of Piptoporus betulinus Lu 9-1 for the production of **Piptamine**.

Materials:

- Malt agar slant culture of Piptoporus betulinus Lu 9-1
- Seed Medium (per 100 ml):
 - Glucose: 1 g
 - Malt extract: 2 g
 - Soya bean meal: 0.5 g
 - Yeast extract: 0.1 g
 - KH₂PO₄: 0.1 g
 - MgSO₄·7H₂O: 0.05 g

- $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$: 0.0008 g
- CaCO_3 : 0.1 g
- 500 ml Erlenmeyer flasks
- Rotary shaker

Procedure:

- Prepare the seed medium and adjust the pH to 5.0-5.3 before sterilization.
- Dispense 100 ml of the seed medium into each 500 ml Erlenmeyer flask.
- Inoculate the flasks with a malt agar slant culture of *Piptoporus betulinus* Lu 9-1.
- Incubate the flasks at 23°C on a rotary shaker at 110 rpm for 21 days.

Protocol 2: Extraction of Piptamine

This protocol details the extraction of the crude **Piptamine**-containing mixture from the culture broth.

Materials:

- 10 Liters of *Piptoporus betulinus* culture broth (from Protocol 1)
- Ethyl acetate
- Large separatory funnels or extraction vessels
- Rotary evaporator

Procedure:

- Pool the 10 liters of culture broth from the cultivation step.
- Extract the broth twice with 3-liter portions of ethyl acetate.

- Combine the ethyl acetate extracts.
- Dry the combined extract.
- Evaporate the solvent under reduced pressure using a rotary evaporator to obtain an oily residue.

Protocol 3: Purification of Piptamine by Column Chromatography

This protocol outlines the two-step chromatographic purification of **Piptamine** from the crude extract.

Materials:

- Crude oily residue (from Protocol 2)
- Sephadex LH-20
- Silica gel 60 (0.063-0.1 mm)
- Methanol (MeOH)
- Chloroform (CHCl_3)
- Chromatography columns
- Fraction collector
- TLC plates (silica gel)
- Developing tank
- UV lamp

Procedure: Step 1: Sephadex LH-20 Column Chromatography

- Pack a chromatography column with Sephadex LH-20 and equilibrate with methanol.

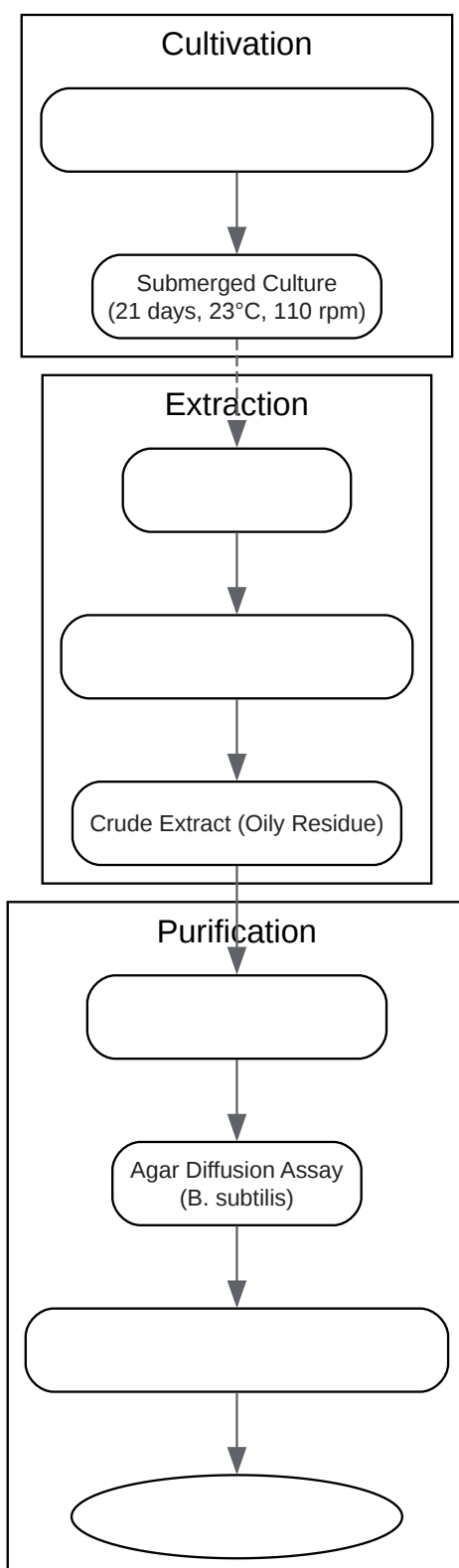
- Dissolve the oily residue in a minimal amount of methanol and apply it to the column.
- Elute the column with methanol.
- Collect fractions and monitor for antibacterial activity using an agar diffusion assay with *Bacillus subtilis* ATCC 6633 as the test organism.
- Pool the active fractions and evaporate to dryness.

Step 2: Silica Gel 60 Column Chromatography

- Pack a chromatography column with silica gel 60.
- Apply the dried, pooled fractions from the Sephadex LH-20 column to the silica gel column.
- Elute the column with a step gradient of chloroform and methanol:
 - CHCl_3
 - $\text{CHCl}_3/\text{MeOH}$ (9:1)
 - $\text{CHCl}_3/\text{MeOH}$ (8:2)
 - $\text{CHCl}_3/\text{MeOH}$ (7:3)
- Monitor the fractions by TLC, using a mobile phase of $\text{CHCl}_3/\text{MeOH}$ (9:1). The R_f value of **Piptamine** is 0.1.
- Pool the fractions containing pure **Piptamine**.
- Evaporate the solvent from the pooled bioactive fractions to yield **Piptamine** as a waxy solid.

Visualizations

Experimental Workflow for Piptamine Isolation and Purification



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Caption: Workflow for **Piptamine** Isolation and Purification.

Structural Elucidation

The structure of **Piptamine** has been unequivocally established as N-benzyl-N-methylpentadecan-1-amine through a combination of spectroscopic methods.

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique was instrumental in determining the molecular formula of **Piptamine** as $C_{23}H_{41}N$.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the molecular framework. The 1H NMR spectrum confirmed the presence of a singly substituted benzene ring, and the ^{13}C NMR spectrum revealed the carbon skeleton, showing four distinct aromatic carbon signals and the signals for the 15-carbon aliphatic chain.
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the C-H stretches of the aliphatic and aromatic portions of the molecule.

No specific signaling pathways involving **Piptamine** have been detailed in the reviewed literature. The primary focus has been on its isolation, structural characterization, and antimicrobial activity. Further research is warranted to explore its mechanism of action and potential interactions with cellular signaling pathways.

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